tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
Overview
Description
Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide, also known as Boc-Leu-Gly-Arg-CMk, is a peptide substrate used in biochemical research. It is a commonly used tool for studying protease activity and is often used in drug discovery research.
Mechanism Of Action
Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk is a fluorogenic substrate, meaning that it contains a fluorescent group that is quenched until it is cleaved by a protease. The protease cleaves the substrate at the arginine residue, releasing the fluorescent group and generating a fluorescent signal that can be detected.
Biochemical And Physiological Effects
Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk has no known biochemical or physiological effects on its own. It is simply a tool used in biochemical research to study protease activity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk is its high sensitivity. The fluorescent signal generated by the cleavage of the substrate is highly detectable, allowing for accurate measurements of protease activity. However, one limitation of using this substrate is that it is not specific to a particular protease. It can be cleaved by a wide range of proteases, making it difficult to determine which protease is responsible for the observed activity.
Future Directions
There are several future directions for the use of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk in scientific research. One area of interest is the development of more specific substrates for individual proteases. This would allow for more accurate measurements of protease activity and better understanding of the role of specific proteases in various biological processes. Another future direction is the use of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk in drug discovery research. By studying the activity of proteases involved in disease processes, researchers may be able to develop new drugs that target these proteases and improve treatment outcomes.
Synthesis Methods
Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a solid support, followed by the removal of the protective groups and cleavage from the support. The final product is then purified using HPLC.
Scientific Research Applications
Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk is widely used in scientific research as a substrate for protease activity assays. It is commonly used to study the activity of serine proteases, such as trypsin and chymotrypsin, and cysteine proteases, such as papain and cathepsin B. The peptide substrate is cleaved by the protease, releasing the fluorescent group, which can be detected using a fluorometer.
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40F3N7O7/c1-15(2)11-20(38-27(44)46-28(3,4)5)24(42)36-14-22(40)39-25(43)19(7-6-10-35-26(33)34)37-16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20,37H,6-7,10-11,14H2,1-5H3,(H,36,42)(H,38,44)(H4,33,34,35)(H,39,40,43)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRPJBROAGODAG-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40F3N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151708 | |
Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
CAS RN |
117141-39-6 | |
Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117141396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.